molecular formula C17H18BrNO2 B4035323 2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B4035323
M. Wt: 348.2 g/mol
InChI Key: OQRQYVPXGWFUTF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through an acetamide linkage

Scientific Research Applications

2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-bromoaniline with 4-methoxyphenylacetic acid in the presence of coupling reagents. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a ketone group instead of an amide.

    4-bromophenylacetic acid: Precursor in the synthesis of the target compound.

    4-methoxyphenylacetic acid: Another precursor used in the synthesis.

Uniqueness

2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12(14-5-9-16(21-2)10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRQYVPXGWFUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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